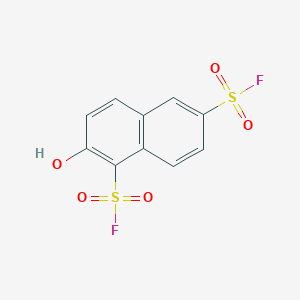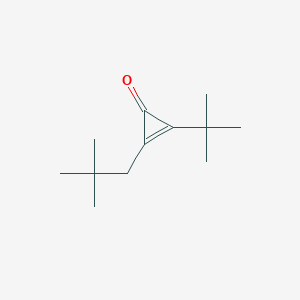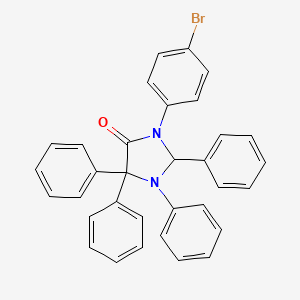![molecular formula C9H6BrNO3 B14599502 1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene CAS No. 58811-51-1](/img/structure/B14599502.png)
1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene is an organic compound that features a brominated propargyl group attached to a nitrobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene can be synthesized through the reaction of 3-nitrophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
3-Nitrophenol+Propargyl bromideK2CO3,DMFthis compound
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Oxidation: The propargyl group can be oxidized to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Nucleophilic substitution: Formation of azides or thioethers.
Reduction: Formation of 1-[(3-bromoprop-2-yn-1-yl)oxy]-3-aminobenzene.
Oxidation: Formation of carboxylic acids or ketones depending on the specific conditions used.
Scientific Research Applications
1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceuticals.
Biological Studies: Used in the study of enzyme inhibition and protein modification due to its reactive bromine and nitro groups.
Mechanism of Action
The mechanism of action of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene involves its ability to act as an electrophile due to the presence of the bromine atom. This allows it to react with nucleophiles in biological systems, potentially modifying proteins or other biomolecules. The nitro group can also participate in redox reactions, further contributing to its reactivity.
Comparison with Similar Compounds
Similar Compounds
Propargyl bromide: Similar in structure but lacks the nitrobenzene ring.
3-Nitrophenol: Contains the nitrobenzene ring but lacks the propargyl group.
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Similar structure but without the nitro group.
Uniqueness
1-[(3-Bromoprop-2-yn-1-yl)oxy]-3-nitrobenzene is unique due to the combination of the brominated propargyl group and the nitrobenzene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research applications.
Properties
CAS No. |
58811-51-1 |
|---|---|
Molecular Formula |
C9H6BrNO3 |
Molecular Weight |
256.05 g/mol |
IUPAC Name |
1-(3-bromoprop-2-ynoxy)-3-nitrobenzene |
InChI |
InChI=1S/C9H6BrNO3/c10-5-2-6-14-9-4-1-3-8(7-9)11(12)13/h1,3-4,7H,6H2 |
InChI Key |
JDKUXDKAQOMYKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC#CBr)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzenamine, 2-[(4-methylphenyl)thio]-N-[(2-nitrophenyl)methylene]-](/img/structure/B14599431.png)
![4'-Pentyl[1,1'-biphenyl]-4-amine](/img/structure/B14599433.png)
![4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde](/img/structure/B14599438.png)
![4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one](/img/structure/B14599439.png)



![1-Methyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-1H-pyrazole](/img/structure/B14599461.png)



![2-[(2-Ethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14599500.png)
